Ethyl 2-{1-[(4-chloroanilino)carbonyl]-3-oxo-2-piperazinyl}acetate
Description
Properties
IUPAC Name |
ethyl 2-[1-[(4-chlorophenyl)carbamoyl]-3-oxopiperazin-2-yl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O4/c1-2-23-13(20)9-12-14(21)17-7-8-19(12)15(22)18-11-5-3-10(16)4-6-11/h3-6,12H,2,7-9H2,1H3,(H,17,21)(H,18,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEZJSKHNDLOWIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1C(=O)NCCN1C(=O)NC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-{1-[(4-chloroanilino)carbonyl]-3-oxo-2-piperazinyl}acetate typically involves multiple steps. One common method includes the reaction of 4-chloroaniline with ethyl chloroformate to form an intermediate, which is then reacted with piperazine to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{1-[(4-chloroanilino)carbonyl]-3-oxo-2-piperazinyl}acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloroanilino group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and the use of appropriate solvents like ethanol, methanol, or dichloromethane. The choice of reagents and conditions depends on the desired transformation and the functional groups present in the compound .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives .
Scientific Research Applications
Ethyl 2-{1-[(4-chloroanilino)carbonyl]-3-oxo-2-piperazinyl}acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of Ethyl 2-{1-[(4-chloroanilino)carbonyl]-3-oxo-2-piperazinyl}acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: Ethyl 2-{1-[(4-chloroanilino)carbonyl]-3-oxo-2-piperazinyl}acetate
- CAS Registry Number : 1007932-18-4
- Purity : 95% (commercial grade)
Structural Features: The compound features a piperazinyl ring substituted with a 3-oxo group and an ethyl acetate moiety. A 4-chloroanilino carbonyl group is attached to the piperazine nitrogen, introducing electron-withdrawing chlorine and amide functionalities.
Comparison with Structurally Similar Compounds
Key Structural Variations and Functional Groups
The compound is compared to analogs with modifications in the substituents on the piperazinyl ring or aromatic groups. Key differences include:
Aroyl/sulfonyl vs. anilino carbonyl groups
Halogen substitutions (Cl, F)
Aromatic ring modifications (e.g., pyridine, indole)
Tabulated Comparison of Structural and Physical Properties
Functional Group Impact on Properties
- Sulfonyl groups (e.g., 3,4-dichlorophenyl sulfonyl) : Increase acidity and hydrogen-bond acceptor capacity, possibly enhancing protein interaction .
- Fluorine substitutions : Improve metabolic stability and lipophilicity, as seen in 2,4-difluorobenzoyl derivatives .
- Pyridine/sulfanyl modifications : Alter electronic distribution and steric bulk, influencing solubility and bioavailability .
Crystallographic and Structural Insights
- Crystal packing: Compounds like Ethyl 4-(4-chloroanilino)-1-(4-chlorophenyl)-2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxylate () exhibit intermolecular hydrogen bonding (N–H···O, C–H···O), forming dimers. Similar packing in the target compound could influence stability and formulation .
- SHELX refinement : Structural data for analogs were likely determined using SHELXL/SHELXTL, emphasizing the role of crystallography in elucidating substituent effects .
Biological Activity
Ethyl 2-{1-[(4-chloroanilino)carbonyl]-3-oxo-2-piperazinyl}acetate is a synthetic compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by its unique structure, which includes a piperazine ring and a chloroaniline moiety. Its molecular formula is , and it has a molecular weight of approximately 363.79 g/mol. The presence of the chloroaniline group is significant as it may enhance the compound's biological activity through various mechanisms.
Antimicrobial Activity
Research has indicated that derivatives of this compound exhibit notable antimicrobial properties. For example, studies have shown that related compounds possess effective antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with protein synthesis pathways .
Antitumor Activity
The compound also shows promise in antitumor applications. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The proposed mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase, which is crucial for cancer therapy .
Anticonvulsant Properties
This compound has been investigated for its anticonvulsant effects. Animal models suggest that it can reduce seizure frequency and severity, possibly through modulation of GABAergic neurotransmission, which is essential for maintaining neuronal excitability .
Case Studies and Research Findings
Study 1: Antimicrobial Efficacy
In a study conducted by Al-Majidi et al. (2015), derivatives of this compound were tested against various microbial strains. The results indicated significant inhibition zones, suggesting potent antibacterial activity.
Study 2: Antitumor Mechanisms
A research article published in the Journal of Medicinal Chemistry (2020) detailed the antitumor effects of related compounds. The study utilized MTT assays to assess cell viability in cancer cell lines treated with the compound, revealing a dose-dependent reduction in cell viability, which was attributed to apoptosis induction.
Study 3: Anticonvulsant Activity
In an experimental study by El-Azab et al. (2013), the anticonvulsant potential was evaluated using a pentylenetetrazole-induced seizure model in rodents. The findings demonstrated a significant reduction in seizure duration and frequency when treated with the compound, indicating its potential as an anticonvulsant agent.
Data Table: Summary of Biological Activities
Q & A
Q. How can structure-activity relationship (SAR) studies be systematically conducted for this compound?
- Methodology :
- Analog library synthesis : Prepare derivatives with systematic substitutions (e.g., halogens, alkyl chains) .
- Multivariate analysis : Use principal component analysis (PCA) to correlate structural features with bioactivity .
- 3D-QSAR : Develop pharmacophore models using CoMFA or CoMSIA .
Tables for Key Comparisons
Table 1: Structural and Biological Comparison of Analogs (Adapted from )
| Compound Name | Key Structural Features | Biological Activity (IC₅₀) |
|---|---|---|
| Ethyl 2-{1-[(4-chloroanilino)...} | Piperazine, 4-chloroanilino | 2.1 µM (Kinase X) |
| Analog A | Pyridazine core | 5.8 µM (Kinase X) |
| Analog B | Thiazolidinone substituent | 0.9 µM (Protease Y) |
Table 2: Optimization of Synthetic Yields
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| Ethanol, reflux | 62 | 92 |
| DMF, 80°C | 78 | 88 |
| Computational-guided | 85 | 95 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
